molecular formula C16H17N3O3S B11083064 2-(3,4-dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide CAS No. 91759-67-0

2-(3,4-dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B11083064
CAS No.: 91759-67-0
M. Wt: 331.4 g/mol
InChI Key: FOWSUMALLQTGLA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide is an organic compound that features a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, a phenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzoyl compounds .

Scientific Research Applications

2-(3,4-Dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxybenzoyl)-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinecarbothioamide moiety, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its biological activities .

Properties

CAS No.

91759-67-0

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

1-[(3,4-dimethoxybenzoyl)amino]-3-phenylthiourea

InChI

InChI=1S/C16H17N3O3S/c1-21-13-9-8-11(10-14(13)22-2)15(20)18-19-16(23)17-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,18,20)(H2,17,19,23)

InChI Key

FOWSUMALLQTGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2)OC

Origin of Product

United States

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